molecular formula C18H18ClNO3 B250390 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Katalognummer: B250390
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: BRWCNGSHEYJIFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system's response to infections and diseases. Therefore, TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers.

Wirkmechanismus

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide works by irreversibly binding to the active site of BTK, thereby inhibiting its enzymatic activity. This leads to a downstream effect of inhibiting B-cell activation and proliferation, as well as inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on B-cell signaling pathways, leading to the inhibition of B-cell activation and proliferation. This effect is observed in both healthy and diseased B cells, making this compound a potential therapeutic option for various autoimmune diseases.
In addition, this compound has also been shown to induce apoptosis in cancer cells by inhibiting BTK-mediated signaling pathways. This effect is observed in various cancer models, making this compound a potential therapeutic option for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in lab experiments is its high selectivity for BTK, which reduces off-target effects and improves the specificity of the results. Furthermore, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
However, one of the limitations of using this compound in lab experiments is its irreversible binding to BTK, which makes it difficult to reverse the effects of the compound once it has bound to the enzyme. This can make it challenging to study the long-term effects of this compound on B-cell signaling pathways.

Zukünftige Richtungen

For the study of 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide include preclinical and clinical trials, combination therapy studies, and the development of novel BTK inhibitors.

Synthesemethoden

The synthesis of 4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate compound this compound. This intermediate is then reduced using palladium on carbon catalyst to produce the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been widely studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, this compound has shown promising results in inhibiting B-cell activation and proliferation, which are key mechanisms involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
Furthermore, this compound has also demonstrated potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. This is because BTK is also involved in the signaling pathways of cancer cells, making it a potential target for cancer therapy.

Eigenschaften

Molekularformel

C18H18ClNO3

Molekulargewicht

331.8 g/mol

IUPAC-Name

4-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-14-9-7-13(8-10-14)18(21)20-16-5-1-2-6-17(16)23-12-15-4-3-11-22-15/h1-2,5-10,15H,3-4,11-12H2,(H,20,21)

InChI-Schlüssel

BRWCNGSHEYJIFU-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.